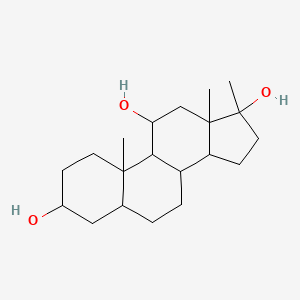

17-Methylandrostane-3,11,17-triol

Description

Properties

CAS No. |

2136-21-2 |

|---|---|

Molecular Formula |

C20H34O3 |

Molecular Weight |

322.5 g/mol |

IUPAC Name |

10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol |

InChI |

InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h12-17,21-23H,4-11H2,1-3H3 |

InChI Key |

DKUUGJBEWAAWFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C)O)C)O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Considerations

Total Synthesis Approaches to 17-Methylandrostane-3,11,17-triol

The complete chemical synthesis of a complex steroid like this compound from simple starting materials is a formidable challenge, demanding intricate strategies for the construction of the four-ring androstane (B1237026) core and the stereospecific installation of its functional groups.

Regioselective Functionalization Strategies

A key challenge in the total synthesis of this compound is the regioselective introduction of hydroxyl groups at the C-3, C-11, and C-17 positions. Strategies often commence with the construction of a foundational A-B ring system, followed by the sequential annulation of the C and D rings. An alternative approach involves building from a C-D ring precursor.

The introduction of the C-3 oxygenation is typically planned from the initial stages of the synthesis, often by using a starting material that already contains a functional group at the corresponding position of a precursor molecule. The C-11 hydroxyl group, being on a non-activated carbon, presents a significant hurdle. Advanced synthetic methods, such as remote functionalization using oxidizing agents in the presence of a directing group, or the use of specific catalysts, are required.

Stereoselective Introduction of Hydroxyl Groups at C-3, C-11, and C-17

The stereochemistry of the hydroxyl groups is critical for the biological activity of the steroid. The desired stereoisomer of this compound dictates the synthetic route.

For the C-3 hydroxyl group, the stereochemistry is often established through stereoselective reduction of a 3-keto group. The choice of reducing agent and reaction conditions can favor the formation of either the α- or β-epimer.

The C-11 hydroxyl group is notoriously difficult to introduce stereoselectively. One approach involves the use of microbial hydroxylation, where specific microorganisms can introduce a hydroxyl group at the 11α- or 11β-position with high selectivity. nih.gov Chemically, this can be approached through the reduction of an 11-keto group, which itself can be installed via various oxidative methods. The stereochemical outcome of the reduction is influenced by the steric environment of the C-11 position.

The C-17 hydroxyl group is introduced concomitantly with the C-17 methyl group. The stereochemistry at C-17 is determined by the direction of nucleophilic attack on a C-17 ketone.

Alkylation Methodologies for C-17 Methyl Group Introduction

The introduction of the methyl group at the C-17 position is typically achieved via a Grignard reaction. nih.gov The reaction of a 17-keto steroid with methylmagnesium bromide or iodide leads to the formation of the 17-methyl-17-hydroxy functionality. The stereoselectivity of this addition is generally high, with the methyl group adding from the less sterically hindered α-face of the steroid nucleus, resulting in a 17β-hydroxyl group.

| Reaction | Reagents | Product | Key Feature |

| C-17 Alkylation | Methylmagnesium bromide (CH₃MgBr) | 17-methyl-17-hydroxy androstane | Forms the tertiary alcohol at C-17 |

Synthesis of Precursors and Intermediates

The total synthesis of this compound would involve the creation of several key intermediates. A plausible retrosynthetic analysis would disconnect the molecule into simpler, more readily available precursors. For instance, a key intermediate could be a tetracyclic steroid with a ketone at C-17 and appropriate functionality at C-3 and C-11. The synthesis of such an intermediate would likely follow established steroid total synthesis strategies, such as the Johnson or Woodward syntheses, which involve a series of annulation and functional group manipulation steps.

Semisynthetic Pathways from Natural Steroids

Conversion of readily Available Steroid Scaffolds

A practical and efficient approach to the synthesis of this compound involves the use of natural steroids such as dehydroepiandrosterone (B1670201) (DHEA) or androstenedione (B190577) as starting materials. These compounds already possess the androstane skeleton, significantly reducing the number of synthetic steps.

A potential semisynthetic route could commence with DHEA. The synthesis would involve the following key transformations:

Protection of the 3-hydroxyl group: The C-3 hydroxyl group of DHEA is first protected to prevent its reaction in subsequent steps.

Introduction of the 17-methyl and 17-hydroxyl groups: The 17-keto group of the protected DHEA is then reacted with a methyl Grignard reagent to install the 17α-methyl and 17β-hydroxyl groups. nih.gov

Introduction of the 11-hydroxyl group: This is a challenging step. One of the most effective methods is through microbial hydroxylation. For example, fungi such as Aspergillus ochraceus or Rhizopus nigricans are known to hydroxylate the C-11 position of various steroids with high regio- and stereoselectivity, typically yielding the 11α-hydroxy derivative. nih.gov Alternatively, chemical methods involving the formation of a Δ⁹(¹¹)-double bond followed by epoxidation and subsequent reduction can be employed.

Reduction of the Δ⁵ double bond: The double bond between C-5 and C-6 in the DHEA starting material would be reduced, typically through catalytic hydrogenation, to yield the 5α-androstane skeleton.

Deprotection of the 3-hydroxyl group: Finally, the protecting group at C-3 is removed to afford the target triol.

The stereochemical outcome of the reduction of the Δ⁵ double bond and any reductions of keto groups would need to be carefully controlled to achieve the desired final stereoisomer.

Selective Derivatization and Modification

A significant challenge in synthesizing and modifying this compound lies in the selective derivatization of its three hydroxyl (-OH) groups. The reactivity of these groups at the C3, C11, and C17 positions of the androstane structure varies due to their different spatial orientations. This allows for the targeted modification of one or more hydroxyl groups.

A common method involves using protecting groups with different sizes. For example, a bulky silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) will more readily attach to the least sterically hindered hydroxyl group. The C3 hydroxyl is generally the most accessible, while the C11 hydroxyl is the most hindered. Reaction conditions such as solvent, temperature, and catalysts can also be adjusted to favor the derivatization of a specific hydroxyl group. For instance, the formation of esters through acylation can be controlled to selectively target the most reactive hydroxyl group. The resulting acylates, such as acetates or propionates, can also be useful for purifying the parent compound. google.com

The derivatization of these hydroxyl groups with trimethylsilyl (B98337) (TMS) groups is a technique used in analytical chemistry, for example, in gas chromatography-mass spectrometry (GC-MS) analysis. nist.govnist.gov

Stereoisomeric Synthesis and Separation

The presence of multiple chiral centers in this compound means that numerous stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements—are possible.

The synthesis of specific diastereomers of this compound is achieved through stereoselective reactions. A key starting material is a specific isomer of androstanedione. google.com The reduction of the ketone groups at C3 and C11 to hydroxyl groups can be controlled using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride to produce different ratios of the possible stereoisomers. google.comnih.gov More complex reagents can offer even greater stereoselectivity. The introduction of the methyl group at the C17 position, often via a Grignard reaction, also influences the final stereochemistry.

When a synthesis produces a mixture of stereoisomers, they must be separated to study their individual properties. High-performance liquid chromatography (HPLC) is a primary method for this separation. nih.gov This technique can be used in two main ways:

Indirect Method: The mixture of stereoisomers is reacted with a single, pure enantiomer of another chiral compound (a chiral derivatizing agent). This converts the enantiomers into diastereomers, which have different physical properties and can be separated using standard chromatography. wvu.edu

Direct Method: This more common approach uses a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govnih.gov A CSP is a column packing material that is itself chiral. The different stereoisomers interact with the CSP to varying degrees, causing them to travel through the column at different speeds and thus be separated. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a wide range of chiral compounds. nih.govresearchgate.net Alternatively, a chiral selector can be added to the mobile phase, which forms temporary diastereomeric complexes with the enantiomers, allowing for their separation on an achiral stationary phase. nih.gov

The specific three-dimensional structure of each stereoisomer of this compound is crucial for its interaction with biological systems. Different stereoisomers can have vastly different effects, with one being biologically active while another is not. Therefore, the ability to create and isolate pure stereoisomers is essential for research. It allows scientists to determine the relationship between a molecule's structure and its activity, which is fundamental for the development of new compounds in various scientific fields. wvu.educhromatographyonline.com

Metabolism and Biotransformation Studies

In Vitro Metabolic Investigations

In vitro models are fundamental in elucidating the metabolic pathways of xenobiotics, including AAS, by providing a controlled environment that mimics physiological conditions. These systems have been instrumental in identifying the enzymatic processes that lead to the formation of 17-Methylandrostane-3,11,17-triol from its precursors.

Mammalian liver microsomal fractions are a cornerstone of in vitro drug metabolism research, as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I oxidative metabolism. youtube.comresearchgate.net Studies utilizing human liver microsomes have been employed to investigate the metabolic pathways of methyltestosterone (B1676486) and other AAS. nih.govnih.gov These preparations are effective in demonstrating key metabolic steps such as hydroxylation. For instance, incubations of parent steroids like methyltestosterone with human liver microsomes have confirmed the formation of various hydroxylated metabolites. nih.gov

The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of a broader range of metabolic reactions. While CYP450 enzymes in the microsomes are responsible for oxidative reactions, cytosolic enzymes can mediate reductive metabolism. The formation of this compound, which involves both hydroxylation and the reduction of ketone groups, can be comprehensively studied using these subcellular fractions. The intrinsic clearance of a compound, a measure of its metabolic stability, is often determined using these assays. youtube.comspringernature.com

The human hepatoma cell line, HepG2, is a widely used in vitro model for studying the metabolism of xenobiotics because it retains many of the metabolic capabilities of human hepatocytes. researchgate.netnih.gov Research has demonstrated that HepG2 cells are a suitable model for investigating the biotransformation of androgens, including metandienone and methyltestosterone. researchgate.netnih.govx-mol.com

Incubation of metandienone with HepG2 cells has shown that this cell line can produce a metabolite profile that is comparable to what is observed in human urine, including the generation of long-term metabolites. researchgate.netx-mol.comresearchgate.net Similarly, novel long-standing metabolites of 17α-methyltestosterone have been identified using a HepG2 cell in vitro metabolic model. nih.gov These studies underscore the utility of HepG2 cells in elucidating the complex metabolic pathways, including the A-ring reduction and subsequent hydroxylations, that lead to compounds like this compound. However, the rate of metabolism can differ from in vivo conditions, with some studies noting a slower conversion of parent compounds like methyltestosterone in HepG2 cells. researchgate.net

Phase I metabolism of the parent steroids of this compound involves a series of structural modifications that increase their polarity and facilitate their eventual excretion.

Hydroxylation is a critical step in the metabolism of metandienone and methyltestosterone. The introduction of hydroxyl groups at various positions on the steroid nucleus is a common metabolic route. For metandienone, hydroxylation has been reported at the C-6, C-11, C-12, and C-16 positions. nih.govnih.gov The formation of this compound specifically points to hydroxylation at the C-11 position, a known metabolic pathway for both metandienone and methyltestosterone. nih.gov In the case of methyltestosterone, hydroxylation has also been observed at the C-2, C-4, and C-6 positions. nih.gov

| Parent Compound | Observed Hydroxylation Positions | Reference |

| Metandienone | C-6, C-11, C-12, C-16 | nih.govnih.gov |

| Methyltestosterone | C-2, C-4, C-6, C-11, C-20 | nih.govnih.gov |

A key feature in the formation of this compound is the complete saturation of the A-ring of its parent steroids. Parent compounds like metandienone (with a 1,4-diene-3-one structure) and methyltestosterone (with a 4-en-3-one structure) undergo extensive reduction. nih.gov This involves the reduction of the carbon-carbon double bonds in the A-ring and the reduction of the C-3 ketone to a hydroxyl group. nih.govnih.gov This results in the formation of various tetrahydro-metabolites, such as 17α-methyl-5β-androstane-3α,17β-diol and 17α-methyl-5α-androstane-3α,17β-diol from methyltestosterone. nih.gov These A-ring reduced metabolites are then further substrates for hydroxylation, leading to the triol structure. For metandienone, the presence of the 1,2-double bond appears to favor the formation of 5β-isomers. nih.gov

| Parent Compound | Reduction Reactions | Resulting Structures | Reference |

| Metandienone | Reduction of C1-C2 and C4-C5 double bonds, reduction of C3-ketone | Tetrahydro-metabolites (primarily 5β-androstane derivatives) | nih.govnih.gov |

| Methyltestosterone | Reduction of C4-C5 double bond, reduction of C3-ketone | Tetrahydro-metabolites (5α- and 5β-androstane derivatives) | nih.govnih.gov |

Epimerization at the C-17 position is a characteristic metabolic reaction for 17α-methyl steroids. nih.govsigmaaldrich.comnih.gov The parent compounds, which are typically 17α-methyl, 17β-hydroxy steroids, can be converted into their 17β-methyl, 17α-hydroxy epimers. This inversion of stereochemistry is a significant metabolic pathway for both metandienone and methyltestosterone. nih.govnih.gov The process is understood to occur via the formation of a 17β-sulfate conjugate, which then undergoes rearrangement and subsequent hydrolysis to yield the 17-epimer. nih.govsigmaaldrich.com Therefore, metabolites with a 17β-methyl-17α-hydroxy configuration, such as 17β-methyl-5β-androstane-3α,17α-diol, are known to be formed. nih.gov This epimerization adds another layer of complexity to the metabolite profile of these steroids.

| Parent Compound | Epimerization Reaction | Resulting Epimer | Reference |

| Metandienone | Inversion at C-17 | 17-epimetandienone (17β-methyl-17α-hydroxy) | nih.govnih.gov |

| Methyltestosterone | Inversion at C-17 | 17-epimethyltestosterone (17β-methyl-17α-hydroxy) | nih.govnih.gov |

Identification of Phase I Metabolites

Oxidative Transformations and Rearrangements

The metabolism of 17α-methylated anabolic steroids, a class to which this compound belongs, is characterized by several oxidative reactions. These transformations are part of the body's mechanism to increase the polarity of the steroid, facilitating its eventual excretion. A common metabolic reaction for 17α-methyl steroids is the epimerization at position 17. This process involves the sulfonation of the tertiary 17-hydroxy group, followed by its hydrolysis, leading to the formation of the 17-epimer. nih.gov

In addition to epimerization, the sulfate (B86663) conjugate can undergo an elimination of sulfuric acid, which is accompanied by a Wagner-Meerwein rearrangement. This rearrangement results in the formation of a 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one structure. nih.gov This rearranged intermediate can then be subject to further metabolic processes, such as A-ring reduction. nih.gov

Characterization of Phase II Conjugates

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous hydrophilic molecules. This process significantly increases water solubility, preparing the compounds for excretion. nih.gov

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway for steroids. In this reaction, a glucuronic acid moiety is attached to the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process makes the compound more polar and readily excretable in urine.

Sulfation Pathways

Sulfation is another critical Phase II conjugation reaction for steroids. This pathway involves the transfer of a sulfonate group to the steroid, a reaction mediated by sulfotransferase enzymes. The resulting sulfate esters are highly water-soluble. For 17α-methyl steroids, sulfation of the tertiary 17-hydroxy group is a key step that can lead to further rearrangements or epimerization. nih.gov

Other Conjugation Mechanisms (e.g., Cysteine-conjugates)

While glucuronidation and sulfation are the predominant conjugation pathways, other mechanisms can also occur. The formation of cysteine-conjugates, for instance, is a known metabolic route for certain xenobiotics.

Microbial Biotransformation

Microorganisms, particularly fungi, are known for their ability to perform a wide range of stereo- and regioselective transformations of steroids, often mimicking mammalian metabolism. slideshare.netfrontiersin.orgmedcraveonline.com These biotransformations are a valuable tool for producing novel steroid derivatives and studying metabolic pathways. frontiersin.orgresearchgate.net

Fungal Transformation Models

Several fungal species have been investigated for their capacity to metabolize steroids. These fungi possess diverse enzymatic systems, such as hydroxylases, oxidases, and reductases, that can modify the steroid nucleus at various positions. researchgate.net

Cephalosporium aphidicola : This fungus has been shown to transform dehydroepiandrosterone (B1670201) into 3β-hydroxyandrost-4-en-17-one and 3β,4β-dihydroxyandrost-5-en-17-one. tandfonline.comtandfonline.com Other species within the same genus have demonstrated the ability to hydroxylate steroids at various positions, including 6β and 11α, as well as perform dehydrogenation. nih.gov

Fusarium lini : This fungus is capable of a variety of transformations, including hydroxylation and aromatization of the A-ring of steroids. scirp.orgscirp.orgresearchgate.net For example, it can transform norandrostenedione into several hydroxylated and aromatized metabolites. scirp.orgscirp.orgresearchgate.net Other Fusarium species have been shown to hydroxylate androst-4-ene-3,17-dione at the 11α, 7β, and 14α positions, as well as reduce the 17-keto group. nih.gov

Rhizopus stolonifer : Known for its potent hydroxylating capabilities, Rhizopus stolonifer can introduce hydroxyl groups at various positions on the steroid skeleton. nih.gov For instance, it hydroxylates the steroidal lactone oxandrolone (B1677835) at the 11α, 6α, and 9α positions. nih.gov

Cunninghamella elegans : This fungus is widely used as a microbial model for mammalian drug metabolism due to its ability to produce a range of hydroxylated metabolites. nih.gov Studies with other steroids have shown that Cunninghamella species can produce metabolites with potential biological activities. frontiersin.org

Interactive Table of Fungal Biotransformation Products

| Fungus | Substrate | Product(s) | Reference |

| Cephalosporium aphidicola | Dehydroepiandrosterone | 3β-hydroxyandrost-4-en-17-one, 3β,4β-dihydroxyandrost-5-en-17-one | tandfonline.comtandfonline.com |

| Fusarium lini | Norandrostenedione | 3,7β-dihydroxy-19-norandrost-1,3,5-trien-17-one, 6α,10β,17β-trihydroxy-19-nor-4-androsten-3-one, and others | scirp.orgscirp.orgresearchgate.net |

| Rhizopus stolonifer | Oxandrolone | 11α-hydroxyoxandrolone, 6α-hydroxyoxandrolone, 9α-hydroxyoxandrolone | nih.gov |

| Cunninghamella elegans | Various Drugs | Hydroxylated metabolites | nih.gov |

Bacterial Transformation Models (e.g., Bacillus cereus, Enterobacter sp.)

Bacteria are known to possess the enzymatic machinery required for steroid degradation and modification. nih.govnih.gov Many bacteria, particularly from the phyla Actinobacteria and Proteobacteria, utilize steroids as carbon and energy sources, employing pathways that involve hydroxylation. nih.govnih.gov While specific studies detailing the transformation of 17-methylated androstanes by Bacillus cereus or Enterobacter sp. to produce this compound are not extensively documented in available research, the general metabolic capabilities of these bacterial genera are understood. Bacillus cereus, a facultative anaerobe, can metabolize a wide range of organic compounds and possesses enzymes that could theoretically participate in steroid modification. wikipedia.orgfrontiersin.org Similarly, members of the Enterobacteriaceae family are metabolically diverse. acs.org The biotransformation process often involves cytochrome P450 monooxygenases and other hydroxylases that can introduce oxygen into the steroid core. nih.gov

Regio- and Stereoselective Hydroxylations by Microorganisms

The introduction of hydroxyl groups onto a steroid molecule by microorganisms is a hallmark of microbial steroid transformation, valued for its high degree of specificity. dntb.gov.uaresearchfloor.org This process, known as hydroxylation, can dramatically alter the biological activity of the parent compound. nih.gov Fungi, in particular, are adept at performing these reactions with high regio- and stereoselectivity.

Key examples of microbial hydroxylation include:

11α-hydroxylation: A reaction famously carried out by fungi such as Rhizopus and Aspergillus, which was a pivotal step in the industrial synthesis of corticosteroids. rsc.org

7α- and 7β-hydroxylation: Performed by various fungi, including Rhizopus nigricans. rsc.org

11β-hydroxylation: Essential for producing anti-inflammatory steroids.

16α-hydroxylation: A common transformation observed in many fungal species. nih.gov

Fungi such as Aspergillus ochraceus are efficient at hydroxylating 5α-androstanes at the 11-position, while Calonectria decora can hydroxylate dioxygenated 5α-androstanes at various positions, including 1β. rsc.orgrsc.org These enzymatic reactions provide a potential route for the synthesis of polyhydroxylated androstanes like this compound from suitable precursors.

Production of Novel Derivatives via Biocatalysis

Biocatalysis leverages the enzymatic power of microorganisms or isolated enzymes to perform chemical transformations, offering an environmentally friendly alternative to traditional chemical synthesis. mdpi.comfrontiersin.org This approach is particularly valuable in steroid chemistry for creating novel derivatives with enhanced or new pharmacological activities. researchfloor.orgnih.gov

Whole-cell biocatalysis, using engineered microorganisms, has become a key strategy for steroid production. mdpi.com By modifying metabolic pathways and introducing specific enzymes, it is possible to direct the transformation of a substrate towards a desired product. For instance, engineered strains of Mycobacterium are used to produce steroid synthons from sterols. mdpi.com The principles of biocatalysis could be applied to produce this compound or other novel triols by introducing appropriate hydroxylase enzymes into a microbial host and feeding it a suitable androstane (B1237026) precursor. This method allows for the creation of complex molecules that may be difficult to synthesize through conventional chemistry. nih.gov

In Vivo Metabolic Studies in Animal Models

In vivo studies are crucial for understanding the metabolic fate of xenobiotics in a whole-organism context. Research in various animal models has been instrumental in identifying the metabolites of 17α-methyltestosterone.

Aquatic Species (e.g., Rainbow Trout)

17α-methyltestosterone is widely used in aquaculture, particularly in tilapia farming, to induce sex reversal for the production of all-male populations. fao.orgresearchgate.net This use has prompted studies into its metabolic fate and environmental impact. In fish, 17α-methyltestosterone undergoes biotransformation, leading to various metabolites. Studies in zebrafish (Danio rerio) show that the compound alters enzymatic metabolic pathways, indicating it is actively processed in the fish body. nih.gov While detailed metabolic profiles for rainbow trout specifically identifying this compound are limited in the reviewed literature, the established use and physiological effects in various fish species confirm its uptake and metabolism. ekb.egnih.gov

Equine Metabolism Research

The horse is a well-studied model for steroid metabolism, largely driven by the need for effective anti-doping controls in horse racing. Following the administration of 17α-methyltestosterone to horses, a complex array of metabolites is excreted in the urine. nih.govresearchgate.net These metabolic transformations involve reduction of the A-ring and extensive oxidation at various positions of the steroid nucleus.

Research has unequivocally identified several triol (C₂₀O₃) and even tetrol (C₂₀O₄) metabolites in equine urine. nih.gov Key metabolic pathways include hydroxylation at the C-6 and C-16 positions. nih.gov To confirm these findings, various stereoisomers of 17α-methylandrostane-3,16,17β-triol have been chemically synthesized and used as reference standards to identify the exact structures of the metabolites found in post-administration urine samples. nih.gov This confirms that the formation of androstane triols is a significant metabolic route for 17α-methyltestosterone in horses.

Table 1: Identified Metabolic Pathways of 17α-Methyltestosterone in Horses

| Metabolic Process | Position(s) Affected | Resulting Products | Citation |

|---|---|---|---|

| A-ring Reduction | C3, C4, C5 | Di- and tetrahydro metabolites | nih.gov |

| Hydroxylation | C6, C16 | 6-hydroxy and 16-hydroxy metabolites | nih.govnih.gov |

| 17-Methyl Oxidation | C17-methyl | 17-hydroxymethyl metabolites | nih.gov |

| Epimerization | C17 | 17-epimers | nih.gov |

| Conjugation | - | Glucuronide and sulfate conjugates | nih.govresearchgate.net |

Canine Models (e.g., Greyhounds)

Studies on the metabolism of 17α-methylated steroids in canine models, particularly greyhounds, are crucial for sports anti-doping and provide valuable insight into species-specific biotransformation. Research on the administration of methyltestosterone to greyhounds has identified several key metabolic pathways. The primary phase I metabolic processes include the reduction of the A-ring and hydroxylation at various positions.

Major metabolites identified in greyhound urine include reduced forms like 17α-methyl-5β-androstane-3α,17β-diol. researchgate.netresearchgate.net Significantly, further hydroxylation leads to the formation of various triols. The most abundant of these is often 17α-methyl-5β-androstane-3α,16α,17β-triol. researchgate.netresearchgate.net Another triol has been tentatively identified as 17α-methyl-5α-androstane-6,17β-triol. researchgate.net This demonstrates that hydroxylation is a significant metabolic route in this species.

Phase II metabolism is also extensive in canines. The identified metabolites, including the diol and triol derivatives, are predominantly excreted as glucuronic acid conjugates. researchgate.netresearchgate.netnih.gov Fecal analysis after 17α-methyltestosterone administration in dogs has shown the presence of four isomeric methylandrostanediols, with 17α-methyl-5α-androstane-3β,17β-diol and 17α-methyl-5β-androstane-3α,17β-diol being the most prominent. doaj.orgnih.gov

| Metabolite Name | Metabolic Pathway | Reference |

|---|---|---|

| 17α-methyl-5β-androstane-3α,17β-diol | A-ring reduction | researchgate.netresearchgate.net |

| 17α-methyl-5β-androstane-3α,16α,17β-triol | A-ring reduction, 16α-hydroxylation | researchgate.netresearchgate.net |

| 17α-methyl-5α-androstane-6,17β-triol (tentative) | A-ring reduction, 6-hydroxylation | researchgate.net |

| 17α-methyl-5α-androstane-3β,17β-diol | A-ring reduction (fecal metabolite) | doaj.orgnih.gov |

Identification of Species-Specific Metabolic Profiles

The biotransformation of 17α-methylated steroids exhibits significant variation across species, impacting the type and abundance of metabolites produced.

Humans: Human metabolism of methenolone (B1676379) acetate (B1210297) leads to metabolites resulting from the oxidation of the 17-hydroxyl group and reduction of the A-ring, along with hydroxylation at the C6 and C16 positions. nih.gov For methyltestosterone, metabolism yields both 5α- and 5β-reduced isomers, as well as products of hydroxylation and D-ring rearrangement. nih.govmdpi.com Epimerization at the C17 position is also a noted metabolic reaction in humans. nih.gov

Horses: In horses, the metabolism of methyltestosterone is extensive, involving A-ring reduction, 15- and 16-hydroxylation, 17-epimerization, and hydroxylation at other sites, postulated to be the 6 and 11 positions. rsc.org Both glucuronide and sulfate conjugates are common phase II metabolites. rsc.org Studies on mestanolone (B1676315) and methyltestosterone in horses found that 17α-methyl-5α-androstan-3β,16β,17β-triol was a long-lasting metabolite, primarily excreted as a sulfate conjugate. nih.gov

Cattle: In veal calves administered methenolone acetate, the main metabolites identified were α-methenolone, 1-methyl-5α-androstan-3,17-diol, and 3α-hydroxy-1-methyl-5α-androstan-17-one. nih.govresearchgate.net

These differences, particularly in the stereochemistry of A-ring reduction (5α vs. 5β) and the preferred sites of hydroxylation, underscore the importance of considering the species when predicting metabolic profiles. The presence of an 11-hydroxyl group in this compound is noteworthy, as 11-hydroxylation has been postulated in horses and is a known metabolic pathway for other steroids in various species, typically mediated by specific cytochrome P450 enzymes. rsc.org

Enzyme Systems Involved in this compound Metabolism

The formation of this compound from a parent 17α-methylated steroid is a multi-step process involving several key enzyme families.

Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 enzymes are central to the phase I metabolism of steroids, primarily catalyzing oxidation reactions, including hydroxylation. The introduction of hydroxyl groups at various positions on the steroid nucleus, such as C6, C11, and C16, is a hallmark of CYP activity. researchgate.netnih.govrsc.org The formation of the 11-hydroxy group in this compound is strongly indicative of metabolism by a CYP enzyme, as 11β-hydroxylase (CYP11B1) and other CYPs are known to perform this function on steroid substrates. Furthermore, specific isozymes like CYP3A4 have been implicated in the hydroxylation of rearranged metabolites of metandienone, a related 17α-methyl steroid. nih.gov

Steroid Reductases (e.g., 5α/β-reductases, 3-hydroxysteroid dehydrogenases)

This class of enzymes is responsible for the reduction of the steroid A-ring, a critical step in the metabolism of many AAS.

5α/β-Reductases: These enzymes catalyze the reduction of the double bond at the C4-C5 position of the A-ring, leading to the formation of either a 5α or 5β configuration. nih.gov The ratio of 5α to 5β metabolites is highly species- and substrate-dependent. nih.gov For example, metandienone metabolism favors the 5β pathway due to the inhibitory effect of its 1,2-double bond on 5α-reductase. nih.gov

3-Hydroxysteroid Dehydrogenases (3-HSDs): Following the reduction of the C4-C5 double bond, the 3-keto group is typically reduced by 3-HSDs to a hydroxyl group. This reaction is stereospecific, producing either 3α- or 3β-hydroxy metabolites. mdpi.com The combination of these reductase activities converts a 3-oxo-Δ4-steroid into various androstane-diols, which are precursors to further hydroxylated metabolites like triols.

Transferases (e.g., UDP-glucuronosyltransferases, sulfotransferases)

Phase II metabolism involves the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze glucuronidation, the covalent attachment of glucuronic acid. nih.gov This is a major pathway for the elimination of steroid metabolites. researchgate.netnih.gov Studies in canines show that steroid triols are extensively excreted as glucuronide conjugates. researchgate.netresearchgate.net UGT enzymes from the UGT1A and UGT2B subfamilies are primarily responsible for steroid conjugation, with UGT2B17 being particularly important for testosterone (B1683101). nih.govnih.gov

Sulfotransferases (SULTs): These enzymes catalyze sulfation, the transfer of a sulfonate group to a hydroxyl group on the steroid. nih.gov While glucuronidation is often dominant, sulfation is also a significant pathway for certain steroid metabolites. rsc.orgnih.gov For instance, some hydroxylated metabolites of methyltestosterone in horses are found in sulfate fractions. nih.gov Sulfation of the 17-hydroxyl group is also a proposed mechanism that can lead to the epimerization of 17α-methyl steroids to their 17β-methyl counterparts. nih.gov Cytosolic SULTs, such as SULT1E1 and SULT2A1, are known to metabolize steroid substrates. nih.gov

| Compound Name |

|---|

| This compound |

| 17α-methyl-5α-androstane-3β,16β,17β-triol |

| 17α-methyl-5α-androstane-3β,17β-diol |

| 17α-methyl-5α-androstane-6,17β-triol |

| 17α-methyl-5β-androstane-3α,16α,17β-triol |

| 17α-methyl-5β-androstane-3α,17β-diol |

| 1-methyl-5α-androstan-3,17-diol |

| 3α-hydroxy-1-methyl-5α-androstan-17-one |

| Metandienone |

| Methenolone |

| Methenolone acetate |

| Mestanolone |

| Methyltestosterone |

| Testosterone |

Biological Activities and Mechanisms of Action Non Clinical

In Vitro Bioassays

In vitro studies provide a foundational understanding of a compound's biological activity at a cellular and molecular level. For 17-Methylandrostane-3,11,17-triol, the available data is sparse and primarily focuses on its classification and its potential role in biofilm modulation, with information on a fluorinated derivative providing the most detailed insights.

Androgen Receptor Interaction Studies

While specific in vitro studies detailing the binding affinity and activation of the androgen receptor by this compound are not extensively documented in publicly available literature, the compound is classified as an androgen. This classification suggests that it is recognized as a substance that can bind to and activate androgen receptors, which are crucial for the development and maintenance of masculine characteristics in vertebrates. However, without dedicated receptor binding assays, the potency and nature of this interaction remain scientifically uncharacterized.

Enzyme Inhibition or Activation Studies (e.g., G6PDH, β-glucuronidase)

There is currently no publicly available scientific literature detailing the effects of this compound on the activity of enzymes such as Glucose-6-Phosphate Dehydrogenase (G6PDH) or β-glucuronidase.

Cellular Signaling Pathway Modulation (e.g., PI3K/Akt pathway)

Scientific studies investigating the modulation of specific cellular signaling pathways, such as the PI3K/Akt pathway, by this compound have not been identified in the available literature.

Effects on Cellular Processes (e.g., Biofilm Formation/Disaggregation)

Research has identified a fluorinated derivative of the compound, specifically (3alpha,5beta,11beta,17beta)-9-fluoro-17-methylandrostane-3,11,17-triol, as a potential modulator of bacterial biofilm. In a study investigating metabolites from the sponge-associated bacterium Enterobacter sp. 84.3, this steroid was part of a mixture of compounds that demonstrated significant antibiofilm activity against Staphylococcus aureus.

Table 1: Effects of a Fluorinated Derivative of this compound on Biofilm

| Compound Investigated | Target Organism | Observed Effect | Proposed Mechanism |

| (3alpha,5beta,11beta,17beta)-9-fluoro-17-methylandrostane-3,11,17-triol (as part of a metabolite mixture) | Staphylococcus aureus | Inhibition of biofilm formation and disaggregation of mature biofilm. | Interference with biofilm production. |

Animal Model Studies

Effects on Physiological Endpoints (e.g., in reproductive or metabolic studies, excluding human clinical effects)

There are no specific animal model studies found in the public domain that investigate the physiological effects of this compound on reproductive, metabolic, or other endpoints.

Comparison of Activities with Related Steroids

The biological activity of this compound, while not extensively documented in isolation, can be inferred by comparing it to structurally similar androstane (B1237026) derivatives. Androstane steroids, as a class, exhibit a wide range of biological effects, including androgenic, estrogenic, and neuroprotective activities. nih.govmedchemexpress.comnih.gov

For instance, the presence of a 17-methyl group is a common feature in several synthetic anabolic-androgenic steroids (AAS). This modification typically enhances oral bioavailability and can influence the interaction with androgen receptors (AR). nih.gov Studies on 17α-methyltestosterone, for example, show that while it is an AAS, its effects on certain behavioral paradigms differ from other androgens like testosterone (B1683101) propionate (B1217596) and nandrolone. nih.gov

The triol nature of this compound suggests potential for diverse receptor interactions and metabolic pathways. Other androstane triols, such as 5α-androstane-3β,5,6β-triol and androst-5-ene-3β,7β,17β-triol (βAET), have been investigated for their distinct biological properties. 5α-Androstane-3β,5,6β-triol has demonstrated neuroprotective effects by inhibiting AMPK signaling. medchemexpress.com In contrast, βAET, a metabolite of DHEA, exhibits immunomodulatory and anti-inflammatory activities. nih.gov

The activity of this compound is likely to be a composite of the effects conferred by its core androstane structure, the 17-methyl group, and the specific arrangement of its three hydroxyl groups.

Table 1: Comparative Biological Activities of Related Androstane Steroids

| Compound | Key Structural Features | Primary Biological Activities (Non-Clinical) | Reference(s) |

| 17α-Methyltestosterone | 17α-methyl, 17β-hydroxyl, 3-keto | Anabolic, Androgenic | nih.gov |

| 5α-Androstane-3β,5,6β-triol | 3β, 5α, 6β-hydroxyls | Neuroprotective | medchemexpress.com |

| Androst-5-ene-3β,7β,17β-triol (βAET) | 3β, 7β, 17β-hydroxyls, Δ5 | Immunomodulatory, Anti-inflammatory | nih.gov |

| 5α-Androstane-3β,6α,17β-triol | 3β, 6α, 17β-hydroxyls | Major metabolite of 5α-androstane-3β,17β-diol in rat prostate, lacks androgenic activity. | nih.gov |

Structure-Activity Relationships (SAR)

The biological activity of a steroid is intrinsically linked to its three-dimensional structure. Modifications to the steroid nucleus, even minor ones, can lead to significant changes in efficacy and receptor affinity.

Influence of Stereochemistry on Biological Activity

In a study of androstene hormones, the stereochemistry of the hydroxyl group at C-17 had a profound impact on androgen receptor activation. 17β-AED was a more potent AR activator than its 17α-epimer. nih.gov This highlights the importance of the spatial arrangement of functional groups for biological recognition. The specific stereoisomerism of the hydroxyl groups in this compound would therefore be expected to be a major factor in its biological activity profile. General principles suggest that the α or β orientation of these hydroxyls will significantly alter binding to various steroid receptors. nih.govnih.gov

Impact of Functional Group Modifications (e.g., Fluorination at C-9)

The introduction of a fluorine atom, particularly at the C-9 position, is a common strategy in medicinal chemistry to enhance the potency of corticosteroids. 9α-fluorination can significantly increase glucocorticoid and mineralocorticoid activity. nih.gov This is attributed to the electron-withdrawing nature of fluorine, which can alter the electronic environment of the steroid nucleus and enhance receptor binding affinity. nih.gov

For example, the addition of a 9α-fluoro group to prednisolone-16-carboxylate enhanced its topical anti-inflammatory potency, consistent with increased binding affinity for the glucocorticoid receptor. nih.gov While there is no direct evidence for a 9-fluorinated version of this compound, it can be hypothesized that such a modification would likely increase its activity at glucocorticoid or other steroid receptors, a principle that holds true for many steroid classes. nih.govnih.gov

Role of Hydroxyl Positions on Biological Efficacy

The number and location of hydroxyl groups on the androstane skeleton are crucial for determining biological efficacy. nih.govnih.gov The 17β-hydroxyl group is often essential for androgenic and anabolic activity. nih.govnih.gov The presence and position of other hydroxyls, such as at C-3 and C-11, modulate this activity and can introduce new pharmacological properties.

The 11-hydroxyl group, as seen in this compound, is a key feature of corticosteroids and is important for their anti-inflammatory effects. The presence of an 11β-hydroxyl group is often associated with glucocorticoid activity.

The combination of hydroxyl groups at positions 3, 11, and 17 in a single androstane molecule is unique. The interplay between these groups will determine the ultimate biological effect. For example, studies on other androstane triols have shown that the specific positioning of the third hydroxyl group can lead to a loss of androgenicity and the emergence of other activities, such as neuroprotection or specific metabolic roles. medchemexpress.comnih.gov

Table 2: Influence of Hydroxyl Group Position on Androstane Derivative Activity

| Compound | Hydroxyl Positions | Impact on Biological Activity | Reference(s) |

| 5α-Androstane-3β,17β-diol | 3β, 17β | Androgenic, metabolite of testosterone. | nih.gov |

| 5α-Androstane-3β,6α,17β-triol | 3β, 6α, 17β | Not androgenic in rat prostate growth assay. | nih.gov |

| Androst-5-ene-3β,7β,17β-triol | 3β, 7β, 17β | Immunomodulatory, anti-inflammatory. | nih.gov |

| 11β-Hydroxyandrostenedione | 11β | Glucocorticoid precursor. |

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques

Chromatographic separation is a critical step in the analysis of 17-methylandrostane-3,11,17-triol, allowing for its isolation from complex biological matrices and separation from other structurally similar compounds. Both gas and liquid chromatography, coupled with mass spectrometry, are the gold standard for the analysis of this class of steroids.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry is a powerful and widely used technique for the analysis of anabolic androgenic steroids (AAS) and their metabolites. tandfonline.comresearchgate.net Its high chromatographic resolution and sensitive detection capabilities make it a cornerstone in doping control and metabolic studies. nih.gov For compounds like this compound, which possess multiple hydroxyl groups, derivatization is a prerequisite for GC-MS analysis to enhance volatility and improve chromatographic behavior.

To make polar steroids like this compound amenable to GC analysis, their hydroxyl groups must be chemically modified to increase volatility. The most common derivatization technique is silylation, which involves replacing the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. youtube.comnih.gov The formation of TMS ethers significantly reduces the polarity of the molecule, allowing it to be readily vaporized and passed through the GC column. youtube.com In some protocols, a mixture of derivatizing agents, such as MSTFA with an iodine catalyst (e.g., iodotrimethylsilane) and a reducing agent (e.g., dithioerythritol), is used to ensure complete derivatization, especially of sterically hindered hydroxyl groups. nih.gov

The derivatization process itself can sometimes be optimized by coupling it with the sample extraction step. Solid-phase analytical derivatization (SPAD) is a technique where the derivatization occurs directly on the solid-phase extraction cartridge, streamlining the sample preparation process and potentially improving analyte recovery. mdpi.comnih.gov

Following chromatographic separation, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragmentation provide a mass spectrum that is characteristic of the compound's structure.

The mass spectra of TMS-derivatized 17α-methyl steroids exhibit specific fragmentation patterns. nih.gov Cleavage of methyl groups can occur from both the steroid nucleus and the TMS groups. nih.gov The loss of trimethylsilanol (B90980) (TMSOH, 90 Da) is a common fragmentation pathway for TMS-derivatized steroids. nih.gov For steroids with a 17α-methyl and 17β-hydroxyl group, a characteristic fragment ion at m/z 143 is often observed. nih.govrsc.org The stereochemistry of the steroid can influence the relative abundances of certain fragment ions, providing valuable structural information. nih.gov

Below is a hypothetical data table of potential characteristic fragment ions for the tris-TMS derivative of this compound based on known fragmentation patterns of similar steroids.

| Fragment Ion (m/z) | Proposed Origin | Significance |

| M+ | Molecular Ion | Provides the molecular weight of the derivatized compound. |

| M-15 | Loss of a methyl group (CH3) | Can originate from the steroid backbone or a TMS group. nih.gov |

| M-90 | Loss of trimethylsilanol (TMSOH) | A common fragmentation pathway for TMS-derivatized hydroxyl groups. nih.gov |

| M-105 | Loss of a methyl group and trimethylsilanol | Combination of common fragmentation pathways. |

| 143 | Cleavage of the D-ring | Characteristic for steroids with a 17-methyl, 17-hydroxyl substitution. nih.govrsc.org |

This table is illustrative and based on the fragmentation of structurally related compounds. Actual fragmentation would need to be confirmed with a reference standard of this compound.

High-resolution mass spectrometry (HRMS), such as that achieved with Orbitrap or time-of-flight (TOF) analyzers, coupled with GC, offers significant advantages for the identification of steroid metabolites. nih.gov HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of fragment ions. nih.gov This level of accuracy is invaluable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for the confident identification of unknown metabolites. nih.govnih.gov The high resolving power of these instruments also helps to separate analyte signals from background noise, increasing the sensitivity of the analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly important tool for the analysis of anabolic steroids. nih.gov It offers the advantage of analyzing a wider range of compounds, including conjugated metabolites, often with simpler sample preparation compared to GC-MS. nih.gov However, some steroids, particularly those lacking easily ionizable functional groups, can exhibit poor ionization efficiency with common atmospheric pressure ionization (API) sources like electrospray ionization (ESI). nih.govresearchgate.net

The coupling of ultra-high-performance liquid chromatography (UHPLC) with HRMS has emerged as a state-of-the-art technique for steroid analysis. nih.gov UHPLC utilizes columns with smaller particle sizes, leading to faster analysis times, higher peak capacities, and improved chromatographic resolution compared to conventional HPLC. nih.gov This enhanced separation is particularly beneficial for resolving isomeric steroids, which can be a significant challenge in complex biological samples. sigmaaldrich.com

When combined with HRMS, UHPLC provides a highly selective and sensitive platform for the detection and identification of compounds like this compound and its metabolites. dshs-koeln.de The accurate mass capabilities of HRMS aid in the confident identification of analytes, while the sensitivity of modern mass spectrometers allows for the detection of trace levels of these compounds. nih.govmdpi.com Although derivatization is not always necessary for LC-MS analysis, it can be employed to enhance ionization efficiency and improve sensitivity for certain steroids. researchgate.net

Below is a data table outlining a hypothetical UHPLC-HRMS method for the analysis of this compound.

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase, sub-2 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of steroid isomers |

| Flow Rate | 0.3 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Analyzer | Orbitrap or Q-TOF |

| Scan Mode | Full scan with data-dependent MS/MS |

| Mass Resolution | > 60,000 FWHM |

| Collision Energy | Optimized for characteristic fragmentation |

This table represents a typical starting point for method development and would require optimization for the specific compound and matrix.

Detection of Intact Conjugated Metabolites

In human metabolism, steroids are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. unige.chbioscientifica.comresearchgate.net The direct detection of these intact conjugated metabolites offers significant advantages over traditional methods that require a hydrolysis step to cleave the conjugate before analysis. unige.ch Traditional gas chromatography-mass spectrometry (GC-MS) methods, for instance, necessitate this time-consuming hydrolysis and derivatization, and only provide information on the sum of free and glucuronidated steroids. unige.chnih.gov

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the direct analysis of these conjugated steroids. unige.ch This approach provides more comprehensive information about the phase II metabolic profile. unige.ch The ability to separate and detect specific isomers of glucuronidated and sulfated steroids, which is not possible with GC-MS due to the hydrolysis step, is a key benefit. nih.gov For example, LC-MS methods can distinguish between different positional isomers of steroid glucuronides, offering deeper insights into metabolic pathways. nih.gov

The development of "dilute-and-shoot" LC-MS methods has further streamlined the analysis, significantly reducing sample preparation time by allowing for the direct injection of diluted urine. nih.gov These methods are capable of simultaneously analyzing a panel of both glucuronidated and sulfated steroids, providing a more complete picture of the steroid profile. nih.govwur.nl

Ionization Techniques (e.g., Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of steroid metabolites. researchgate.net It is particularly well-suited for the analysis of polar and thermally labile molecules like conjugated steroids, as it minimizes fragmentation during the ionization process. researchgate.net

In the context of "this compound" and its metabolites, ESI-LC-MS/MS allows for their detection at low concentrations in biological fluids. However, the ionization efficiency of some steroid metabolites, particularly those lacking easily ionizable functional groups, can be poor with ESI. researchgate.net For instance, the primary metabolites of methyltestosterone (B1676486) are not readily detected using ESI. researchgate.net Despite this, ESI remains a cornerstone of modern steroid analysis, especially for the direct detection of conjugated metabolites which are more polar than their unconjugated precursors.

Precursor Ion Scanning for Untargeted Detection

Precursor ion scanning is a powerful MS/MS technique used for the untargeted detection of new or unknown anabolic steroids and their metabolites in complex matrices like urine. nih.govwada-ama.org This approach is not reliant on prior knowledge of the exact mass of the target compound. Instead, it screens for all precursor ions that fragment to produce a specific, common product ion characteristic of a particular class of compounds. nih.govwaters.com

For anabolic steroids, it has been observed that many of these compounds produce common fragment ions under high collision energy in MS/MS analysis. nih.govwada-ama.org By scanning for the precursors of these characteristic product ions, it is possible to identify potential anabolic steroid metabolites that might otherwise be missed in a targeted analysis. nih.govnih.gov This technique has been successfully applied to reinvestigate the metabolism of known steroids, leading to the discovery of previously unreported metabolites. researchgate.net The use of precursor ion scanning enhances the capability to detect designer steroids and understand the metabolic fate of administered compounds more comprehensively. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation

While mass spectrometry is invaluable for detection and quantification, spectroscopic techniques are essential for the definitive structural elucidation of steroid molecules, including the determination of their stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of steroids. mdpi.com Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons through spin-spin coupling. researchgate.net For steroids, the chemical shifts and coupling constants of the protons can help to determine the stereochemistry of the ring junctions and the orientation of substituents. researchgate.net

¹³C NMR: Offers a wider chemical shift range and provides a distinct signal for each carbon atom, making it highly effective for differentiating between closely related steroid structures and isomers that may be difficult to distinguish using ¹H NMR alone. mdpi.comnih.gov Differences in the chemical shifts of carbons, particularly those in the C and D rings and the C-18 methyl group, can be indicative of epimerization at the C-17 position. nih.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish correlations between protons, helping to unambiguously assign complex spectra and determine the spatial proximity of atoms, which is crucial for stereochemical assignments. researchgate.net

Table 1: Representative NMR Data for Steroid Structures

This table provides an example of the type of data obtained from NMR spectroscopy for steroid analysis. Note that specific values for "this compound" are not provided due to their absence in the searched literature.

| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |

| ¹H | 0.5 - 5.0 | Proton environment, spin-spin coupling |

| ¹³C | 10 - 220 | Carbon skeleton, presence of functional groups |

Fourier-Transform Infrared (FTIR) Spectroscopy (General)

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. nih.gov The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. mdpi.com For steroids, FTIR can readily identify the presence of hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic features of "this compound". researchgate.netnih.gov

While FTIR is generally not used for the complete structural elucidation of complex molecules like steroids on its own, it serves as a rapid and non-destructive method for preliminary characterization and for confirming the presence of key functional groups. researchgate.net Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variation that is particularly useful for analyzing solid samples with minimal preparation. nih.govnih.gov

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. iucr.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

For anabolic steroids and their metabolites, X-ray crystallography has been instrumental in confirming the structures of newly synthesized compounds and in elucidating the stereochemical details of metabolites. researchgate.netresearchgate.netmdpi.com The absolute configuration of a molecule can be unequivocally established, which is critical for understanding its biological activity and metabolic pathways. iucr.org

Immunoassay Techniques for Screening

Immunoassays are widely utilized as a primary screening tool for detecting the presence of prohibited substances due to their high throughput and cost-effectiveness. These techniques rely on the specific binding of an antibody to its target antigen.

Enzyme-Linked Immunosorbent Assays (ELISA) for Class Detection

Enzyme-Linked Immunosorbent Assays (ELISA) are a common type of immunoassay used for the detection of a class of compounds, such as anabolic steroids. In a typical competitive ELISA for AAS, a microtiter plate is coated with a specific antibody raised against a common structural feature of the steroid class. When a research sample is added to the well, any AAS present, including potentially this compound, will compete with a labeled steroid-enzyme conjugate for binding to the antibody. The subsequent addition of a substrate results in a colorimetric reaction, where the intensity of the color is inversely proportional to the concentration of the steroid in the sample.

While highly effective for screening large numbers of samples, ELISA tests for AAS are generally designed to detect a broad range of compounds and may not be specific to a single substance. The presence of a hydroxyl group at the C11 position of this compound could influence its binding affinity to the antibodies used in commercially available ELISA kits. rsc.orgdshs-koeln.denih.gov

Antibody Development and Cross-Reactivity Assessment

The development of specific antibodies is a cornerstone of immunoassay techniques. For a novel compound like this compound, new antibodies would need to be produced. This process involves synthesizing a hapten, which is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as bovine serum albumin (BSA). The hapten for this compound would be designed to expose its unique structural features to the immune system.

A critical aspect of antibody development is the assessment of cross-reactivity. rsc.orgnih.gov Cross-reactivity occurs when the antibody binds to compounds other than the target analyte, which can lead to false-positive results. The structural similarity of this compound to other endogenous and synthetic steroids necessitates a thorough evaluation of the antibody's specificity. A panel of structurally related steroids would be tested to determine the percentage of cross-reactivity for each compound.

Below is a hypothetical data table illustrating the kind of cross-reactivity assessment that would be necessary for an antibody developed against this compound.

| Compound | Structure | Cross-Reactivity (%) |

| This compound | Target Analyte | 100 |

| 17α-Methyltestosterone | Structurally similar AAS | Value to be determined |

| Metandienone | Structurally similar AAS | Value to be determined |

| 17α-Methyl-5α-androstane-3α,17β-diol | Potential Metabolite | Value to be determined |

| Testosterone (B1683101) | Endogenous Steroid | Value to be determined |

| Dihydrotestosterone (B1667394) (DHT) | Endogenous Steroid | Value to be determined |

| Epitestosterone | Endogenous Steroid | Value to be determined |

Sample Preparation and Extraction Techniques for Research Samples

Before instrumental analysis, research samples, such as urine or serum, require extensive preparation to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a conventional and widely used method for the separation of steroids from biological matrices. msacl.org This technique partitions compounds between two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. The choice of organic solvent is crucial and depends on the polarity of the analyte. For a tri-hydroxylated steroid like this compound, a moderately polar solvent or a mixture of solvents would likely be employed to ensure efficient extraction. The pH of the aqueous phase can also be adjusted to optimize the partitioning of the analyte into the organic layer. nih.govanasci.orgnist.gov

Solid-Phase Extraction

Solid-phase extraction (SPE) offers a more selective and efficient alternative to LLE for sample clean-up and concentration. researchgate.netnih.govnih.gov In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a strong solvent.

Hydrolysis Procedures (Enzymatic and Chemical)

In the body, steroids are often metabolized into more water-soluble forms, such as glucuronide and sulfate conjugates, to facilitate their excretion. To detect these conjugated metabolites, a hydrolysis step is necessary to cleave the conjugate and release the free steroid prior to extraction and analysis.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a common and gentle method for cleaving glucuronide conjugates. nih.gov The enzyme β-glucuronidase, often sourced from Helix pomatia or Escherichia coli, is used to hydrolyze the glucuronic acid moiety from the steroid. nih.gov The efficiency of enzymatic hydrolysis can be influenced by factors such as pH, temperature, and incubation time. For a comprehensive analysis of this compound and its potential metabolites, the use of β-glucuronidase would be essential.

Chemical Hydrolysis

Chemical hydrolysis, also known as solvolysis, is typically used for the cleavage of sulfate conjugates. This method involves treating the sample with an acidic solution, often in the presence of an organic solvent like ethyl acetate (B1210297). While effective, chemical hydrolysis can be harsh and may lead to the degradation of the target analyte. Therefore, the conditions for chemical hydrolysis must be carefully optimized to ensure the integrity of the steroid structure.

The following table summarizes the key aspects of hydrolysis procedures for the analysis of steroid metabolites.

| Hydrolysis Type | Target Conjugate | Key Reagents | Typical Conditions | Considerations |

| Enzymatic | Glucuronides | β-glucuronidase | pH 4.5-7.0, 37-55°C, 1-24 hours | Mild conditions, specific for glucuronides. |

| Chemical | Sulfates | Acid (e.g., HCl, H₂SO₄) in organic solvent (e.g., ethyl acetate) | Elevated temperature (e.g., 50-60°C) | Harsher conditions, may cause analyte degradation. |

Quantitative Analysis and Method Validation in Research Contexts

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For the quantitative analysis of this compound, this would involve demonstrating the method's linearity, sensitivity, reproducibility, and accuracy.

Calibration and Linearity

The establishment of a linear relationship between the concentration of an analyte and the analytical signal is fundamental to quantitative analysis. This is achieved by creating a calibration curve using a series of standards with known concentrations. For anabolic steroids, calibration curves are typically evaluated using a regression model. nih.gov

In the analysis of similar anabolic androgenic steroids, methods have demonstrated good linearity over a specified concentration range. researchgate.net For instance, a validated HPTLC method for various anabolic androgenic steroids showed linearity from the limit of quantification (LOQ) of each steroid up to 1000 µg/g. researchgate.net Similarly, a GC-MS/MS method for analyzing anabolic androgenic steroids in dietary supplements reported good determination coefficients (R² ≥ 0.9912) for their calibration curves. nih.gov An external calibration procedure using a mixture of steroids with certified isotopic compositions has also been successfully applied in GC-C-IRMS measurements for anti-doping purposes. nih.gov

Table 1: Illustrative Linearity Data for a Hypothetical this compound Assay

This table presents hypothetical data to illustrate a linear response. A linear regression of this data would yield a high correlation coefficient (R² > 0.99), indicating a strong linear relationship.

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

For anabolic steroids, highly sensitive methods are often required, especially in anti-doping analysis. A GC-MS/MS method for anabolic androgenic steroids in dietary supplements achieved LODs lower than 7.0 ng/g or ng/mL. nih.gov In another study analyzing steroid metabolites, the LOQ was 0.117 nmol/L for testosterone and 0.168 nmol/L for dihydrotestosterone. researchgate.net For the analysis of 17α-methyltestosterone in bovine serum using HPLC-MS/MS, the decision limit was 0.05 ng/mL and the detection capability was 0.09 ng/mL. fda.gov.tw

Table 2: Representative LOD and LOQ Values for Anabolic Steroid Analysis

These values are illustrative and would be specific to a validated assay for this compound.

Reproducibility and Accuracy

Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories, while accuracy is the closeness of the measured value to the true value. nih.gov Both are essential for ensuring the reliability of analytical data.

In the validation of methods for anabolic steroids, reproducibility is often assessed by analyzing quality control samples at different concentrations on different days. For example, a method for analyzing testosterone undecanoate showed that the relative standard deviation (%RSD) for precision and intermediate precision was 0.26 and 0.19, respectively, with an absolute difference of 0.52, all within acceptable limits. researchgate.net Accuracy is typically determined by performing recovery studies on spiked samples. A study on testosterone undecanoate found recovery to be between 98.87% and 100.02%. researchgate.net Another method for determining 17α-methyltestosterone in bovine serum demonstrated a repeatability CV of 7.04%, within-laboratory reproducibility CV of 11.00%, and an accuracy of 87.00%. fda.gov.tw

Table 3: Example of Reproducibility and Accuracy Data

This table provides a hypothetical example of quality control data that would be generated during method validation.

Future Directions in Research on 17 Methylandrostane 3,11,17 Triol

Advanced Synthetic Strategies for Complex Isomers

The stereochemistry of androstane (B1237026) triols significantly influences their biological properties. Future research will likely focus on developing more sophisticated and efficient synthetic routes to access a wider array of complex isomers of 17-Methylandrostane-3,11,17-triol. The synthesis of isomeric 5α-androstane-3,15,17β-triols has demonstrated that the configuration of hydroxyl groups can markedly affect the spectral properties of the molecule. rsc.org Building upon such methodologies, future synthetic strategies may involve:

Stereoselective Synthesis: Employing advanced catalytic systems and chiral auxiliaries to control the stereochemistry at each of the three hydroxyl groups and the methyl group. This would enable the synthesis of specific, predetermined isomers for structure-activity relationship studies.

Combinatorial Chemistry Approaches: The generation of libraries of this compound isomers through combinatorial synthesis could accelerate the discovery of molecules with unique properties.

Enzymatic and Microbial Transformations: Utilizing enzymes or whole-cell microbial systems to introduce hydroxyl groups at specific positions on the androstane skeleton offers a green and highly selective alternative to traditional chemical methods. ju.edu.jo

Elucidating Undiscovered Metabolic Pathways in Model Organisms

While the general metabolism of androgens is well-documented, the specific metabolic fate of synthetic androgens like this compound is less understood. Future investigations in various model organisms could reveal novel biotransformation pathways. Key areas of future research include:

Alternate Metabolic Pathways: Research has uncovered alternate pathways for androgen metabolism that bypass testosterone (B1683101) in the formation of dihydrotestosterone (B1667394) (DHT). bioscientifica.com Investigating whether this compound can be formed or metabolized through similar non-canonical routes would be a significant area of exploration.

Role of Gut Microbiota: Recent studies have highlighted the crucial role of gut bacteria in androgen production and metabolism. biorxiv.orgbiorxiv.orgnih.gov Future studies could explore the biotransformation of this compound by specific commensal bacterial strains, potentially leading to the discovery of novel metabolites with unique biological activities.

Species-Specific Metabolism: The metabolism of steroids can vary significantly between different species. glowm.com Comparative metabolic studies in various model organisms (e.g., rodents, fish, and in vitro human tissue models) would provide a more comprehensive understanding of the potential biotransformation products of this compound.

High-Throughput Screening for Novel Biological Activities (Non-Clinical)

High-throughput screening (HTS) is a powerful tool for discovering novel biological activities of compounds by testing them against a large number of biological targets. nih.govnih.gov For this compound and its synthesized isomers, HTS can be employed in non-clinical settings to:

Identify Novel Molecular Targets: Screening libraries of these compounds against a wide array of receptors, enzymes, and other cellular targets could uncover unexpected biological activities beyond the androgen receptor. nih.gov

Cell-Based Assays: Utilizing cell-based HTS assays can provide insights into the effects of these compounds on various cellular processes, such as cell proliferation, differentiation, and signaling pathways. nih.gov

Toxicity Profiling: Early-stage HTS for toxicological assessment can help to prioritize compounds with more favorable safety profiles for further research.

Development of Enhanced Analytical Markers for Research Applications

To facilitate research on this compound, the development of robust and sensitive analytical methods and reference standards is crucial. Future efforts in this area should focus on:

Certified Reference Materials: The development of certified reference materials (CRMs) for this compound and its principal metabolites is essential for the validation of analytical methods and ensuring the accuracy and reproducibility of experimental results. nih.govmerckmillipore.com

Metabolite Standards: The synthesis and characterization of potential metabolites will provide the necessary reference standards for their unambiguous identification and quantification in biological matrices. sigmaaldrich.comacanthusresearch.com

Advanced Analytical Techniques: The application of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in the structural elucidation of novel metabolites and the development of highly specific and sensitive detection methods. nih.gov

Application of In Silico Prediction Models for Biotransformation

Computational models are increasingly being used to predict the metabolic fate of xenobiotics, thereby reducing the need for extensive animal testing. For this compound, in silico models can be applied to:

Predict Metabolites: Utilizing quantitative structure-activity relationship (QSAR) models and other computational tools can help to predict the likely sites of metabolism on the this compound molecule and the structures of the resulting metabolites. researchgate.net

Model Steroid Transport: Computational models can also be used to simulate the transport of steroids across biological membranes, providing insights into the potential absorption, distribution, and excretion of the compound. nih.gov

Mechanistic Modeling: The development of mechanistic computational models of steroidogenesis can help to predict how this compound might interact with and influence the complex network of enzymes involved in steroid hormone biosynthesis. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding

A systems biology approach, which integrates data from multiple "omics" platforms (e.g., genomics, transcriptomics, proteomics, and metabolomics), can provide a holistic understanding of the biological effects of this compound. frontiersin.org Future research in this area could involve:

Multi-Omics Data Integration: By combining data from different omics technologies, researchers can construct comprehensive models of the cellular response to this compound, identifying key pathways and networks that are perturbed. nih.govnih.govresearchgate.net

Network Pharmacology: This approach can be used to build interaction networks between the compound, its potential protein targets, and associated disease pathways, offering a broader perspective on its potential biological roles. mdpi.com

Understanding Androgen Receptor Signaling: Systems biology approaches can be used to further dissect the complex mechanisms of androgen receptor signaling and how it is modulated by compounds like this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.